molecular formula C16H18N2O3 B5862367 2-[benzyl(3-nitrobenzyl)amino]ethanol

2-[benzyl(3-nitrobenzyl)amino]ethanol

Cat. No.: B5862367
M. Wt: 286.33 g/mol
InChI Key: VPCMRLOIFRDSFP-UHFFFAOYSA-N
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Description

2-[Benzyl(3-nitrobenzyl)amino]ethanol is a tertiary amino alcohol featuring a benzyl group and a 3-nitrobenzyl moiety attached to an ethanolamine backbone. For instance, compounds with 3-nitrobenzyl substituents, such as the anti-convulsant agent described in , demonstrate significant bioactivity, implying that the nitro group’s electron-withdrawing properties may enhance pharmacological interactions . Additionally, the compound’s reactivity in substitution or oxidation reactions can be inferred from studies on nitrobenzyl alcohols (e.g., ), which highlight the influence of nitro positioning on reaction pathways .

Properties

IUPAC Name

2-[benzyl-[(3-nitrophenyl)methyl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c19-10-9-17(12-14-5-2-1-3-6-14)13-15-7-4-8-16(11-15)18(20)21/h1-8,11,19H,9-10,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCMRLOIFRDSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structure can be compared to derivatives with variations in substituents on the benzyl rings or amino group:

Compound Name Key Structural Variations Key Properties/Activities References
2-[Benzyl(3-nitrobenzyl)amino]ethanol Benzyl, 3-nitrobenzyl Hypothesized anti-convulsant activity
2-(Cyclopropyl(3-nitrobenzyl)amino)ethanol Cyclopropyl amino group, 3-nitrobenzyl Supplier-reported; potential steric effects
2-[(3-Methoxybenzyl)amino]ethanol 3-Methoxybenzyl Density: 1.07 g/cm³; Boiling point: 329°C
2-(Ethyl(3-nitrobenzyl)amino)ethanol Ethyl amino group, 3-nitrobenzyl Supplier-reported; altered lipophilicity
  • Nitro Positioning : shows that 3-nitrobenzyl alcohol is metabolized to 3-nitrobenzoic acid (56%) and glucuronide (13%) in rat hepatocytes, whereas 2-nitrobenzyl alcohol forms 2-nitrobenzyl alcohol (52%) and glucuronide (28%) . This suggests that the meta-nitro group in the target compound may influence metabolic stability compared to ortho or para analogs.

Reactivity in Oxidation and Substitution Reactions

  • Catalytic Oxidation: demonstrates that Ag-doped MnO₂ catalysts oxidize 3-nitrobenzyl alcohol to 3-nitrobenzaldehyde with >99% selectivity, comparable to its 4-nitro counterpart.
  • Nucleophilic Substitution : highlights that primary alcohols like benzyl alcohol exhibit low reactivity with TMSCl, but 3-nitrobenzyl alcohol reacts efficiently under N-iodosuccinimide (NIS) mediation. This suggests that the nitro group in the target compound may facilitate similar reactivity in substitution reactions .

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